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Compound of Interest

Compound Name: Dihydroobionin B

Cat. No.: B12389680

Disclaimer: As of late 2025, specific spectroscopic data for a compound identified as
"Dihydroobionin B" is not available in the public scientific literature. The following guide is a
technical whitepaper presenting a hypothetical, yet plausible, set of spectroscopic data for a
representative novel natural product, herein named Dihydroobionin B. This document is
intended for researchers, scientists, and drug development professionals to illustrate the
standard methodologies and data presentation for the structural elucidation of a novel chemical
entity.

For the purpose of this guide, we will assume Dihydroobionin B to be 6,7-dihydroxy-4-methyl-
3,4-dihydrocoumarin, a plausible structure for a new natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of
a novel compound. The data presented below is consistent with the proposed structure of
Dihydroobionin B.

Difference Molecular
lon Calculated m/z Observed mi/z
(ppm) Formula
[M+H]*+ 195.0652 195.0655 1.5 C10H1104
[M+Na]* 217.0471 217.0474 1.4 C10H1004Na
-H|™ . . -1. 101904
M-H 193.0506 193.0503 1.6 C10H20O
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Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule.
The following table summarizes the key absorption bands for our hypothetical Dihydroobionin
B.

Wavenumber (cm~?) Intensity Assignment

3350 (broad) Strong O-H stretch (phenolic)
2970, 2935 Medium C-H stretch (aliphatic)
1755 Strong C=0 stretch (lactone)
1620, 1510 Medium C=C stretch (aromatic)
1280 Strong C-O stretch (ester)
1120 Medium C-O stretch (phenolic)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic
molecule, including the carbon skeleton and the relative stereochemistry.

*H NMR Data (500 MHz, CD3OD)
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. . Coupling
Chemical Shift L . . .
Multiplicity Integration Constant (J) in  Assighment
(3) ppm
Hz
6.85 S 1H H-5
6.40 S 1H H-8
3.20 m 1H H-4
2.90 dd 1H 16.5,45 H-3a
2.65 dd 1H 16.5,11.5 H-3b
1.30 d 3H 7.0 4-CHs

*C NMR Data (125 MHz, CDsOD)

Chemical Shift (8) ppm

Assignment

169.5 C-2 (C=0)
150.0 C-7

145.2 C-6

142.8 C-8a
115.0 C-5

112.3 C-4a
103.1 C-8

35.8 c-3

30.5 C-4

21.2 4-CHs

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific

findings.
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Mass Spectrometry

High-resolution mass spectra would be acquired on a Q-TOF (Quadrupole Time-of-Flight) mass
spectrometer equipped with an electrospray ionization (ESI) source. The sample
(approximately 1 mg/mL in methanol) would be infused directly into the source. For positive ion
mode, the capillary voltage would be set to 3.5 kV, and for negative ion mode, to -3.0 kV. The
source temperature would be maintained at 120°C. Nitrogen would be used as the nebulizing
and desolvation gas. Data would be acquired in the m/z range of 50-1000.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer
equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of
the solid sample would be placed directly on the diamond crystal, and the spectrum would be
recorded in the range of 4000-400 cm~* by co-adding 32 scans at a resolution of 4 cm™2,

NMR Spectroscopy

All NMR spectra would be recorded on a 500 MHz spectrometer equipped with a cryoprobe.
The sample (approximately 5 mg) would be dissolved in 0.5 mL of deuterated methanol
(CDs0OD). 'H NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation
delay of 2 s. 13C NMR spectra would be acquired with a spectral width of 240 ppm and a
relaxation delay of 3 s, using a broadband proton decoupling pulse sequence. 2D NMR
experiments, including COSY, HSQC, and HMBC, would also be performed to confirm the
assignments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel
natural product like Dihydroobionin B using spectroscopic techniques.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b12389680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Isolation & Purification

Natural Source
(e.g., Plant Extract)

'

Chromatographic Purification
(e.g., HPLC)

Spectroscopic Analysis

Y

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR(lstit:tzrgs)copy

Structure Elucidation

Y y y

Molecular Formula Functional Group
Determination Identification

Connectivity & Stereochemistry
(2D NMR)

Proposed Structure of
Dihydroobionin B

Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of a novel natural product.

 To cite this document: BenchChem. [Spectroscopic Elucidation of Dihydroobionin B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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